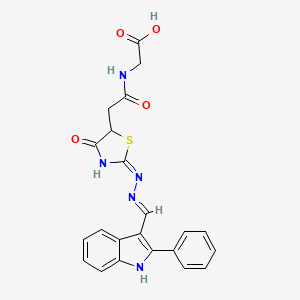

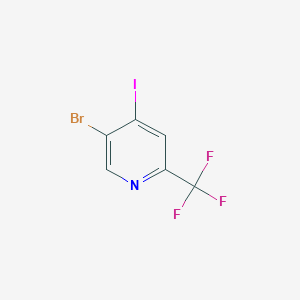

![molecular formula C13H14N2O2S2 B2453025 N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide CAS No. 2097890-37-2](/img/structure/B2453025.png)

N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves various strategies, including the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be used in the synthesis of 1, 2, and 3 alkyl boronic esters .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, catalytic protodeboronation of pinacol boronic esters has been reported . This process, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation .Wissenschaftliche Forschungsanwendungen

Chemical Sensing and Environmental Monitoring

The development of fluorescent probes for selective detection of toxic and biologically active substances in environmental and biological sciences has been a significant area of research. One study introduces a reaction-based fluorescent probe designed for discriminating thiophenols over aliphatic thiols. This probe employs intramolecular charge transfer pathways with a design that includes a strongly electron-withdrawing sulfonamide group as a recognition unit. The probe demonstrates high selectivity and sensitivity, showcasing the potential of sulfonamide-based compounds in sensing applications, which could extend to compounds similar to N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide (Wang et al., 2012).

Catalysis and Synthetic Chemistry

The realm of synthetic chemistry benefits from the unique properties of sulfonamide-based molecules, including this compound. For instance, palladium-catalyzed carbonylative cyclization of amines showcases the versatility of sulfonamide compounds in generating complex molecular architectures. This method underscores the potential of sulfonamides as directing groups in catalytic reactions, leading to the synthesis of functionally diverse molecules (Hernando et al., 2016).

Biological and Pharmacological Research

Sulfonamides, including derivatives like this compound, play a pivotal role in medicinal chemistry. These compounds serve as key scaffolds in the development of novel therapeutic agents due to their diverse biological activities. For instance, thiophene sulfonamide derivatives have been evaluated for their anticancer properties, demonstrating significant cytotoxic activities against various cancer cell lines. Such studies highlight the potential of sulfonamide derivatives in the design and development of new anticancer agents (Ghorab et al., 2014).

Material Science and NLO Applications

The study of thiophene sulfonamide derivatives extends to material science, where these compounds are analyzed for their electronic and optical properties. Computational studies on thiophene sulfonamide derivatives reveal their potential in nonlinear optical (NLO) applications. These studies involve evaluating parameters like hyperpolarizability and frontier molecular orbitals, which are crucial for understanding the NLO responses of these compounds. Such research indicates the versatility of sulfonamide derivatives in the development of materials with specific electronic and optical properties (Mubarik et al., 2021).

Eigenschaften

IUPAC Name |

N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S2/c16-19(17,13-2-1-7-18-13)15-9-10-3-6-12(14-8-10)11-4-5-11/h1-3,6-8,11,15H,4-5,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTQBLWSWQAWJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

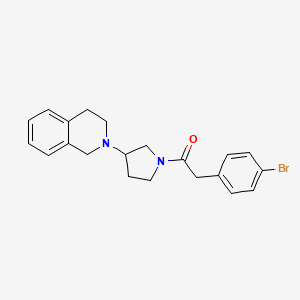

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-chlorophenyl)propanamide](/img/structure/B2452942.png)

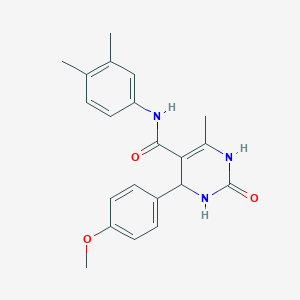

![1-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B2452943.png)

![2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2452951.png)

![1-(3-Fluorobenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2452952.png)

![7-(diethylamino)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2452958.png)

![Tert-butyl (1S,2R,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/no-structure.png)

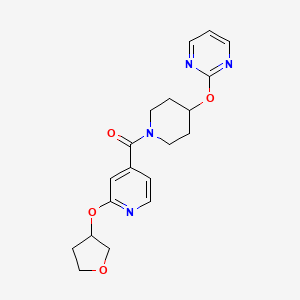

![2-[2-Oxo-2-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2452961.png)